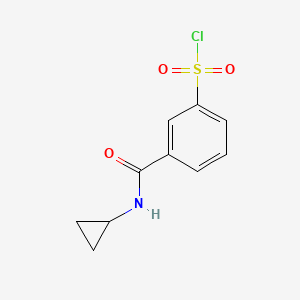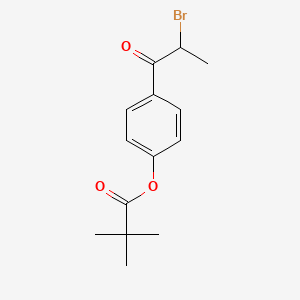
4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate” is a chemical compound with the CAS Number: 328933-47-7 . It has a linear formula of C14H17BrO3 . The compound is also known as 4-(2-bromopropanoyl)phenyl pivalate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H17BrO3/c1-9(15)12(16)10-5-7-11(8-6-10)18-13(17)14(2,3)4/h5-9H,1-4H3 . This indicates that the molecule consists of a phenyl ring substituted with a bromopropanoyl group and a 2,2-dimethylpropanoate (pivalate) group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 313.19 . It is a solid at room temperature .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
The compound is involved in various chemical reactions and synthesis processes. For instance, the reaction of 2-bromopropanoyl chloride with lithium ethyl acetate forms multiple by-products including ethyl 4-bromo-3-oxopentanoate under specific conditions (Valiullina et al., 2019). Similarly, the synthesis of compounds based on the structure modification of this chemical has been linked to potential HDAC inhibitors, with antiproliferative activity against cancer cells (El-Rayes et al., 2019).
Polymer Chemistry and Material Science
In the field of polymer chemistry, the compound has been utilized in the preparation of fluorescent polystyrene. For example, 4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl-2-bromo-2-methylpropanoate was used for atom transfer radical polymerization of styrene, resulting in end-functionalized polystyrene with green-light emission properties (Zhou et al., 2014).
Organic Chemistry Studies
Further research in organic chemistry involves studying the reductive elimination reactions of related compounds, like dimethyl sulfoxide-mediated elimination of 3-aryl 2,3-dibromopropanoates to cinnamates, highlighting the role of DMSO as a nucleophile and bromine scavenger (Li et al., 2007). This type of research advances understanding of reaction mechanisms and byproduct formation.
Crystallography and Structural Analysis
The compound is also relevant in crystallography and structural analysis. Studies like the characterization of compounds similar to 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate using techniques like X-ray diffraction provide insights into molecular structures and bonding patterns (Kant et al., 2014).
Liquid Crystal and Material Synthesis
There's also research in synthesizing wholly aromatic polyesters using bromo and phenyl substituted monomers, which are thermotropic liquid crystals, contributing to the development of materials with specific thermal and solubility properties (Da, 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
[4-(2-bromopropanoyl)phenyl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-9(15)12(16)10-5-7-11(8-6-10)18-13(17)14(2,3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOJGOGSLIIZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate | |
CAS RN |
328933-47-7 |
Source


|
| Record name | 4-(2-bromopropanoyl)phenyl 2,2-dimethylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

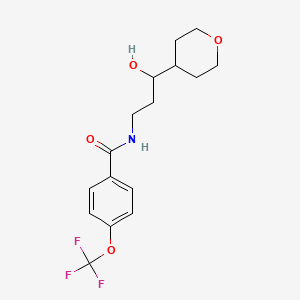
![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2479394.png)

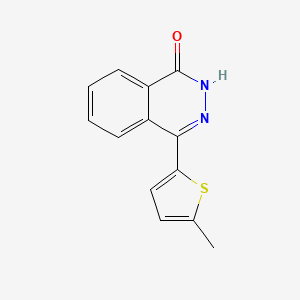

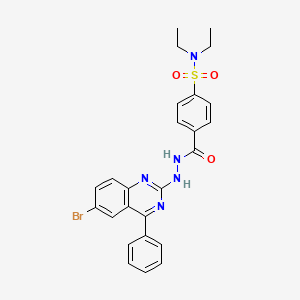
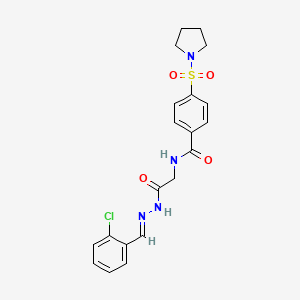

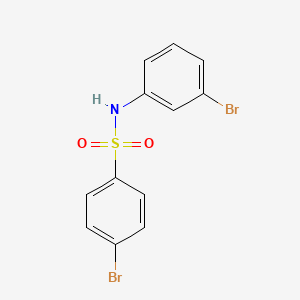
![6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline](/img/structure/B2479408.png)

![1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2479410.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2479412.png)
